

In-depth Technical Guide on the Discovery and Synthesis of ABT-199 (Venetoclax)

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Compound of Interest

Compound Name: ABT-002

Cat. No.: B15621018

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

ABT-199, also known as venetoclax, is a highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] The discovery of ABT-199 was a landmark achievement in cancer therapy, stemming from decades of research into the role of BCL-2 in promoting cancer cell survival.[4] This technical guide provides a detailed overview of the discovery process, mechanism of action, and synthesis of ABT-199, intended for professionals in the field of drug development and oncology research.

Discovery and Rationale

The journey to ABT-199 began with the identification of ABT-737, a potent inhibitor of the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w.[5] ABT-737 was discovered through a 'structure-activity relationships (SAR)-by-NMR' approach, which involved screening small molecule 'fragment' libraries against BCL-XL.[1] While effective, ABT-737 and its orally bioavailable successor, navitoclax (ABT-263), were found to cause on-target, dose-limiting thrombocytopenia due to their inhibition of BCL-XL, which is crucial for platelet survival.[3]

This critical side effect drove the development of a BCL-2 selective inhibitor. Through structure-based design and medicinal chemistry efforts, researchers modified the navitoclax structure to create ABT-199 (venetoclax), a compound with high affinity for BCL-2 but significantly lower affinity for BCL-XL and BCL-w.[1] This selectivity allows ABT-199 to induce apoptosis in BCL-2-

dependent cancer cells while sparing platelets, thereby mitigating the dose-limiting toxicity observed with its predecessors.

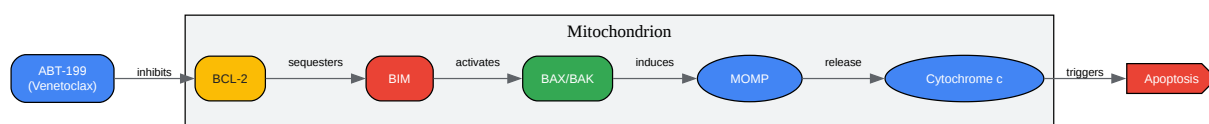
Table 1: Binding Affinities of BCL-2 Family Inhibitors

Compound	BCL-2 (Ki, nM)	BCL-XL (Ki, nM)	BCL-w (Ki, nM)	MCL-1 (Ki, nM)
ABT-737	<1	<1	<1	>1000
Navitoclax (ABT-263)	<1	<1	<1	>1000
ABT-199 (Venetoclax)	<0.01	48	245	>444

Data sourced from multiple studies.[1]

Mechanism of Action

ABT-199 functions as a BH3 mimetic. It selectively binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[6] This frees BIM to activate BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[3][6]



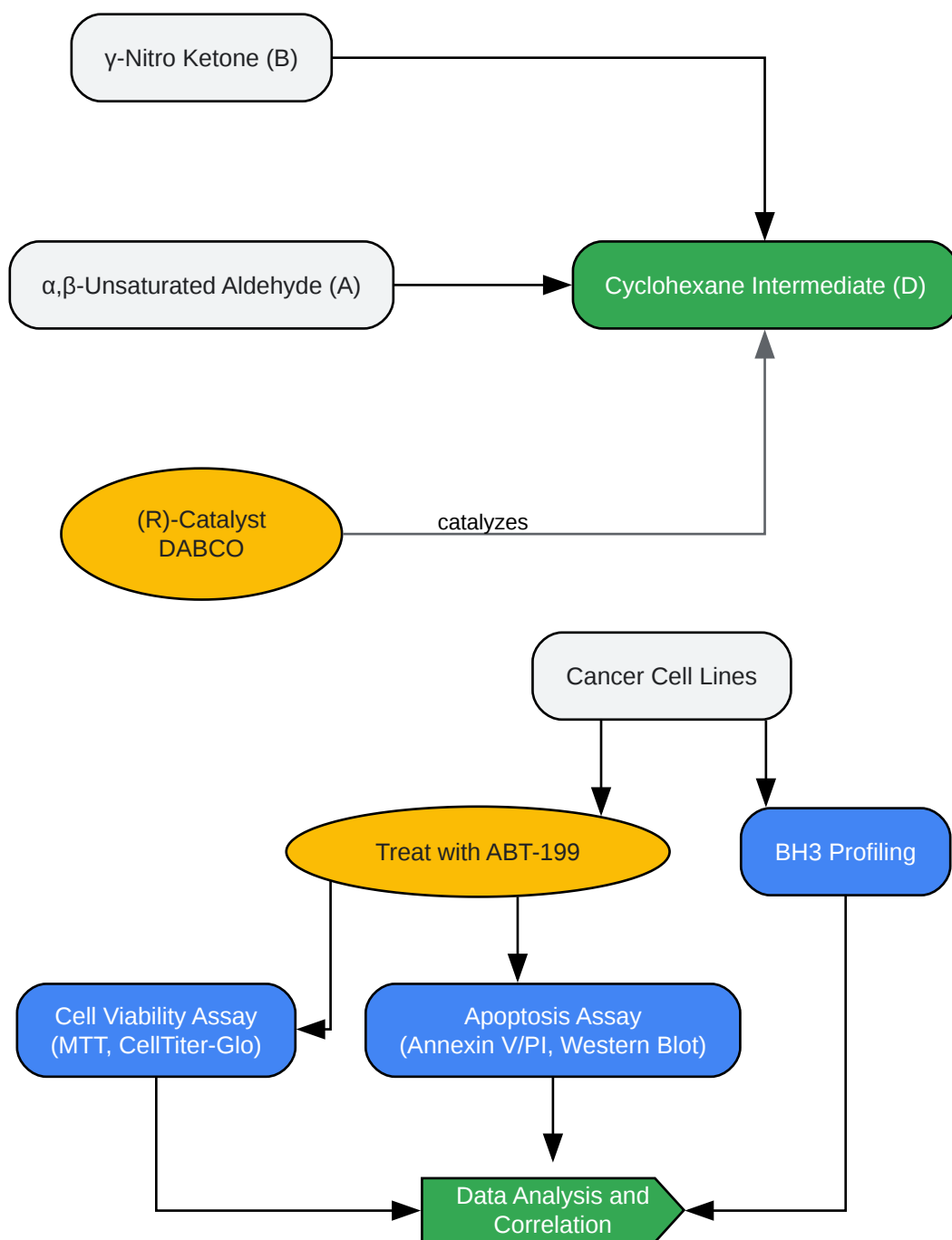
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Caption: Mechanism of action of ABT-199 (Venetoclax).

Synthesis Process

The chemical synthesis of ABT-199 is a multi-step process. While the precise, proprietary industrial synthesis route is not fully public, a convergent synthesis approach is generally employed. A key step often involves the coupling of advanced intermediates to construct the complex core structure.

A representative, though not necessarily the exact industrial, synthetic approach for a key intermediate of a related compound, ABT-341, involves a tandem oxidation/Michael-Aldol reaction.^[7] This reaction between a γ -nitro ketone and an α,β -unsaturated aldehyde, catalyzed by a chiral amine, establishes the stereochemistry of the cyclohexane core.^[7]



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